Ethyl 4-phenylbut-2-enoate Ethyl 4-phenylbut-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16578252
InChI: InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3
SMILES:
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

Ethyl 4-phenylbut-2-enoate

CAS No.:

Cat. No.: VC16578252

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-phenylbut-2-enoate -

Specification

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name ethyl 4-phenylbut-2-enoate
Standard InChI InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3
Standard InChI Key LYZBCBTUPJJIKA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=CCC1=CC=CC=C1

Introduction

Structural and Chemical Identity

Ethyl 4-phenylbut-2-enoate belongs to the class of α,β-unsaturated esters, featuring an ester group (RCOOR\text{RCOOR}') adjacent to a conjugated double bond. The IUPAC name for the (E)-isomer is ethyl (2E)-4-oxo-4-phenyl-2-butenoate, though the non-oxo variant discussed here retains the core structure without the ketone group . Key structural attributes include:

  • Molecular formula: C12H14O2\text{C}_{12}\text{H}_{14}\text{O}_2

  • Functional groups: Ester (COOEt\text{COOEt}), alkene (C=C\text{C=C}), and phenyl ring

  • Conjugation: The extended π-system between the ester and alkene enables resonance stabilization, influencing reactivity .

The compound’s stereochemistry significantly impacts its physicochemical behavior. For instance, the (E)-isomer predominates in synthetic preparations due to thermodynamic stability, though (Z)-isomers may form under specific conditions .

Synthetic Methodologies

Claisen Condensation Approaches

A widely used method involves the base-catalyzed condensation of diethyl oxalate with substituted acetophenones. In a representative procedure :

  • Reagents: Diethyl oxalate (10 mmol), acetophenone derivatives (10 mmol), sodium ethoxide (NaOEt, 10 mmol).

  • Conditions: Dropwise addition to NaOEt in ethanol, followed by reflux at 80°C for 30 minutes.

  • Workup: Acidification with H2SO4\text{H}_2\text{SO}_4 (pH = 2), extraction with dichloromethane, and recrystallization from ethanol.

This method yields ethyl 2,4-dioxo-4-arylbutanoates, which can be reduced to ethyl 4-phenylbut-2-enoate via selective hydrogenation .

Alternative Routes

The Horner-Wadsworth-Emmons reaction provides stereoselective access to α,β-unsaturated esters. Using ethyl (benzothiazol-2-ylsulfonyl)acetate as a reagent, aldehydes are converted to (E)-configured esters in high yields . For example:

  • Substrate: Benzaldehyde

  • Product: Ethyl (E)-3-phenylprop-2-enoate (89% yield, E:Z>98:2\text{E:Z} > 98:2) .

Physicochemical Characterization

Spectroscopic Data

Infrared (IR) and nuclear magnetic resonance (NMR) spectra provide critical insights:

SpectrumKey PeaksAssignment
IR (KBr)1735 cm1^{-1}Ester carbonyl (C=O\text{C=O})
1H^1\text{H} NMRδ 1.42 (t, J=7.5J = 7.5 Hz, 3H)Ethyl CH3_3
δ 4.40 (q, J=7.5J = 7.5 Hz, 2H)Ethyl CH2_2
δ 7.55–7.36 (m, 5H)Phenyl protons

Thermal and Solubility Properties

  • Melting point: 35–37°C (varies with purity) .

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO); limited solubility in water .

Reactivity and Functionalization

Conjugate Addition Reactions

The α,β-unsaturated ester undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example:

CH2=CHCOOEt+NH3CH2(NH2)CH2COOEt\text{CH}_2=\text{CHCOOEt} + \text{NH}_3 \rightarrow \text{CH}_2(\text{NH}_2)\text{CH}_2\text{COOEt}

This reactivity is exploited in drug design to introduce pharmacophores .

Oxidation and Reduction

  • Oxidation: Manganese dioxide selectively oxidizes the allylic position to form α,β-epoxy esters.

  • Reduction: Catalytic hydrogenation (Pd/C, H2\text{H}_2) saturates the double bond, yielding ethyl 4-phenylbutanoate .

Biological and Industrial Applications

Medicinal Chemistry

Ethyl 4-phenylbut-2-enoate derivatives exhibit kinase inhibitory activity. In one study, analogs showed IC50_{50} values of 1.2–8.7 μM against Src kinase, a target in cancer therapy . The ester’s ability to mimic ATP-binding motifs contributes to this activity.

Material Science

The compound serves as a monomer in polymer synthesis. Its rigid phenyl group enhances thermal stability in polyesters, with glass transition temperatures (TgT_g) exceeding 120°C .

Comparative Analysis of Structural Analogs

CompoundMolecular FormulaKey FeaturesApplications
Ethyl 4-oxo-4-phenylbut-2-enoateC12H12O3\text{C}_{12}\text{H}_{12}\text{O}_3Ketone group at C4 Enzyme inhibition studies
Ethyl 2-hydroxy-4-phenylbut-2-enoateC12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3Hydroxyl group enhances polarity Antioxidant formulations

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets using X-ray crystallography.

  • Process Optimization: Develop continuous-flow synthesis protocols to improve yield and scalability .

  • Toxicology: Assess chronic exposure risks in industrial settings.

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